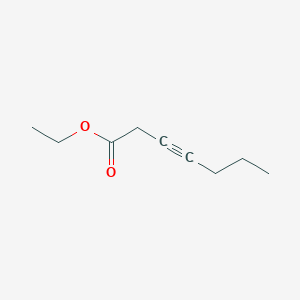
Ethyl hept-3-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl hept-3-ynoate, also known as ethyl 2-heptynoate, is an organic compound with the molecular formula C9H14O2. It belongs to the class of esters and is characterized by the presence of a triple bond between the second and third carbon atoms in the heptane chain. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl hept-3-ynoate can be synthesized through several methods. One common synthetic route involves the esterification of hept-3-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, this compound can be produced using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl hept-3-ynoate undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond, forming alkenes or alkanes, respectively.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Different esters, amides
Applications De Recherche Scientifique
Ethyl hept-3-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ethyl hept-3-ynoate involves its interaction with various molecular targets and pathways. For example, in enzyme-catalyzed reactions, the ester group can be hydrolyzed by esterases, leading to the formation of hept-3-ynoic acid and ethanol. The triple bond in the heptane chain can also participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
Ethyl hept-3-ynoate can be compared with other similar compounds such as:
Ethyl hept-2-ynoate: Similar structure but with the triple bond between the second and third carbon atoms.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Hept-3-ynoic acid: The corresponding carboxylic acid without the ester group.
Uniqueness
This compound is unique due to its specific ester group and the position of the triple bond, which confer distinct reactivity and properties compared to its analogs.
Propriétés
Numéro CAS |
89216-44-4 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
ethyl hept-3-ynoate |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-7-8-9(10)11-4-2/h3-5,8H2,1-2H3 |
Clé InChI |
KLVNJGJGSNLJTH-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


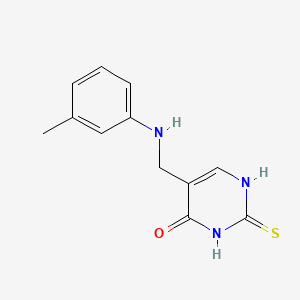
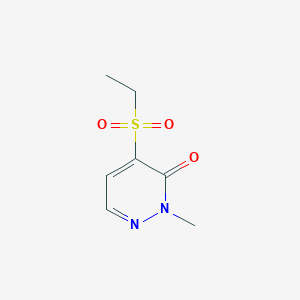
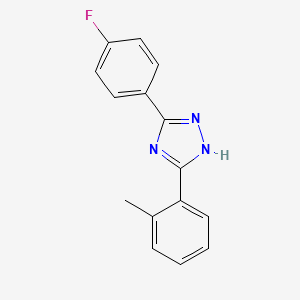

![5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12917167.png)

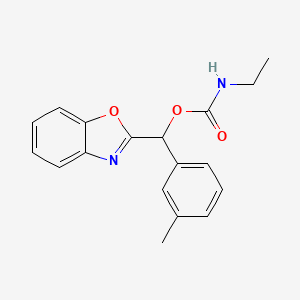
![3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12917182.png)
![1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one](/img/structure/B12917184.png)

![N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine](/img/structure/B12917189.png)
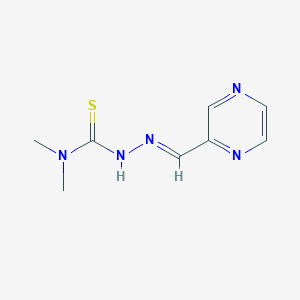
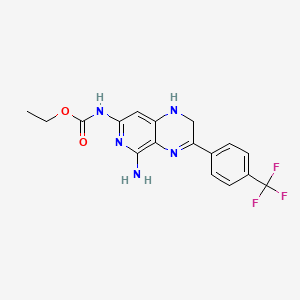
![3,6-Diphenyl[1,2]oxazolo[4,5-c]pyridin-4-amine](/img/structure/B12917212.png)
